molecular formula C17H18ClN3 B15212077 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine CAS No. 22201-94-1

3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine

Cat. No.: B15212077
CAS No.: 22201-94-1
M. Wt: 299.8 g/mol
InChI Key: MNWSPCCGBNBSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with a 4-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of piperazine with 4-chlorobenzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the triazine ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Uniqueness: 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

22201-94-1

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)-phenylmethyl]-1-methyl-5,6-dihydro-2H-1,2,4-triazine

InChI

InChI=1S/C17H18ClN3/c1-21-12-11-19-17(20-21)16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16H,11-12H2,1H3,(H,19,20)

InChI Key

MNWSPCCGBNBSCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C(N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.